molecular formula C20H28O3 B2560243 (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one CAS No. 55720-48-4

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one

Cat. No. B2560243
CAS RN: 55720-48-4
M. Wt: 316.441
InChI Key: OBCJFTMGLMNCTJ-ZKJHRSCYSA-N
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Description

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one, commonly referred to as (17beta)-6alpha,17-DHMAD, is a synthetic steroid hormone that has been widely studied for its potential applications in scientific research. It is a derivative of testosterone, and is known to possess similar properties, although its effects are more potent than those of testosterone. This hormone has been used in various laboratory experiments, and its potential for medical applications has been explored in recent years. In this article, the synthesis method of (17beta)-6alpha,17-DHMAD, its scientific research applications, mechanism of action, and biochemical and physiological effects will be discussed. Additionally, the advantages and limitations for lab experiments and potential future directions for this hormone will be discussed.

Scientific Research Applications

Microbial Transformation and Synthesis

  • Microbial Transformation & Synthesis : The synthesis of 3β-hydroxy-androsta-5,7-dien-17-one from 3β-hydroxy-androst-5-en-17-one was achieved through microbial 7α-hydroxylation. This process used Gibberella zeae VKM F-2600 for the transformation, marking the first application of this strain for such conversion. The synthesis route involved several steps, including the substitution of the 7α-hydroxyl group with chlorine, followed by dehydrochlorination, resulting in a high yield of the target compound, potentially useful for producing novel vitamin D derivatives (Lobastova et al., 2009).

Steroidal Inhibitors and Binding Affinities

  • Steroidal Inhibitors & Binding Affinities : The role of the 16,17-double bond in the irreversible inhibition of human cytochrome P45017alpha by steroidal inhibitors was investigated. The study synthesized and evaluated various steroidal compounds, indicating that the 16,17-double bond is essential for irreversible binding to cytochrome P45017alpha, which plays a crucial role in steroid metabolism (Jarman, Barrie, & Llera, 1998).

Steroidal Synthesis and Anabolic/Androgenic Evaluation

  • Synthesis & Anabolic/Androgenic Evaluation : Novel steroidal compounds with specific configurations and functionalities were synthesized and evaluated for their anabolic and androgenic activities. The study presents a detailed synthesis process and suggests potential applications in the field of steroidal drug development (Reyes-Moreno et al., 2009).

properties

IUPAC Name

(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17+,18-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCJFTMGLMNCTJ-ZKJHRSCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H](C4=CC(=O)C=C[C@]34C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345675
Record name 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one

CAS RN

55720-48-4
Record name 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Reactant of Route 2
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Reactant of Route 3
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Reactant of Route 4
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Reactant of Route 5
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Reactant of Route 6
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one

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